molecular formula C14H16N2O3 B4498742 N-(1H-indol-2-ylcarbonyl)norvaline

N-(1H-indol-2-ylcarbonyl)norvaline

Cat. No.: B4498742
M. Wt: 260.29 g/mol
InChI Key: JIICXBYUQCFWBN-UHFFFAOYSA-N
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Description

N-(1H-Indol-2-ylcarbonyl)norvaline is a synthetic amino acid derivative characterized by the conjugation of a norvaline backbone with a 1H-indole-2-carbonyl group. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol (CAS: 1072856-64-4) . The compound features a valine residue modified by the substitution of its α-amino group with an indole-2-carbonyl moiety, which may confer unique biochemical properties.

Properties

IUPAC Name

2-(1H-indole-2-carbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-5-11(14(18)19)16-13(17)12-8-9-6-3-4-7-10(9)15-12/h3-4,6-8,11,15H,2,5H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIICXBYUQCFWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-2-ylcarbonyl)norvaline typically involves the reaction of indole derivatives with norvaline under specific conditions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-2-ylcarbonyl)norvaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole compounds .

Scientific Research Applications

N-(1H-indol-2-ylcarbonyl)norvaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1H-indol-2-ylcarbonyl)norvaline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1H-indol-2-ylcarbonyl)norvaline can be contextualized by comparing it to three classes of related compounds: non-proteinogenic amino acids, indole-carbonyl derivatives, and complex norvaline-based peptides.

Non-Proteinogenic Amino Acids: Norvaline and Norleucine

Norvaline and norleucine are structural analogs of valine and leucine, respectively, differing by an additional methylene group. coli systems. Key findings include:

  • Mitigation via trace elements: Supplementation with molybdenum, nickel, and selenium reduces norvaline/norleucine accumulation by stabilizing the formate hydrogen lyase complex, which regulates their synthesis .
Compound Structure Molecular Weight (g/mol) Key Property Reference
Norvaline CH₃(CH₂)₂CH(NH₂)COOH 117.15 Accumulates under metabolic stress
This compound C₁₄H₁₆N₂O₃ 260.29 Discontinued; indole-modified derivative

Its discontinuation contrasts with norvaline’s well-documented role in biopharmaceutical production challenges .

Indole-Carbonyl Derivatives

Indole derivatives are pharmacologically significant due to their interactions with biological targets.

Compound Structure Molecular Weight (g/mol) Key Property Reference
This compound C₁₄H₁₆N₂O₃ 260.29 Discontinued; valine-indole hybrid
Antiproliferative indole derivative C₂₀H₁₈ClN₅O₄ 428.84 Inhibits cancer cell proliferation

Comparison Insight: Both compounds feature an indole-2-carbonyl group, but the antiproliferative derivative includes a hydrazinyl linker and chloro-substituted phenyl group, enhancing its bioactivity. This suggests that minor structural modifications in indole derivatives significantly alter pharmacological profiles .

Complex Norvaline-Based Peptides

The peptide D-Norvaline, 5-(2-carboxyoctahydro-1H-indol-1-yl)-5-oxo-N-[N²-[(phenylmethoxy)carbonyl]-L-ornithyl]- (CAS: 116587-12-3) exemplifies advanced norvaline conjugates.

Compound Structure Molecular Weight (g/mol) Key Property Reference
This compound C₁₄H₁₆N₂O₃ 260.29 Simple indole-norvaline conjugate
D-Norvaline peptide derivative C₂₇H₃₈N₄O₈ 546.61 Complex peptide with ornithyl and indole

Comparison Insight: The peptide derivative’s higher molecular weight and multifunctional design contrast with the simplicity of this compound, underscoring the trade-off between structural complexity and application specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.